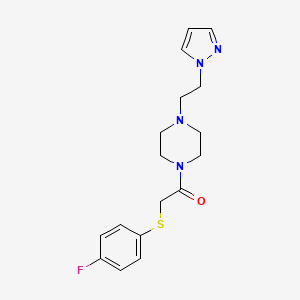
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3-methoxyphenyl)urea, also known as PMX-205, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PMX-205 belongs to the class of urea derivatives and has been studied for its various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antiparkinsonian Activity
Research has shown that derivatives similar to "1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3-methoxyphenyl)urea" possess significant antiparkinsonian activity. A study by Azam, Alkskas, and Ahmed (2009) synthesized a series of thiourea and urea derivatives, which demonstrated potent antiparkinsonian effects in haloperidol-induced catalepsy models in mice. These compounds, including those with methoxy groups on the phenyl ring, showed not only antiparkinsonian activity but also highlighted neuroprotective properties through biochemical estimations from brain homogenates. This suggests that modifications to the urea structure can lead to compounds with potential applications in treating Parkinson's disease Azam, Alkskas, & Ahmed, 2009.
Inhibitors of Protein Kinases
Another application involves the inhibition of Rho-associated protein kinases (ROCK1 and 2), critical in various physiological processes. Pireddu et al. (2012) discovered that pyridylthiazole-based ureas act as potent inhibitors of ROCK, with modifications at the meta position of the phenyl ring, such as hydroxy, methoxy, and amino groups, enhancing inhibitory potency. This research points to the potential use of "1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3-methoxyphenyl)urea" derivatives in treating conditions related to ROCK activity, such as cancer and cardiovascular diseases Pireddu et al., 2012.
Role in Drug Analysis and Pharmacokinetics
Liang, Wang, Yan, and Wang (2020) focused on the synthesis of a deuterium-labeled version of a closely related compound, AR-A014418, for use as an internal standard in liquid chromatography-mass spectrometry (LC–MS) analysis. This approach is crucial for accurate drug absorption, distribution, and pharmacokinetics studies, indicating the compound's role in enhancing analytical methodologies for drug development and monitoring Liang, Wang, Yan, & Wang, 2020.
Synthesis and Characterization of Derivatives
The research on the synthesis and characterization of derivatives further emphasizes the compound's versatility. For example, Gaul and Seebach (2002) explored the conjugate addition of lithiated derivatives to cinnamoyl derivatives, leading to enantiomerically pure 1,4-diols. Such synthetic methodologies expand the chemical toolkit available for creating novel compounds with potential therapeutic applications Gaul & Seebach, 2002.
Catalytic and Synthetic Applications
Mancuso et al. (2015) discussed the catalytic oxidative carbonylation of amino moieties to ureas, oxamides, 2-oxazolidinones, and benzoxazolones, highlighting a method to synthesize high-value molecules from simple building blocks. This research points to the utility of urea derivatives in green chemistry, offering efficient pathways to synthesize compounds with significant applications in materials science and drug development Mancuso et al., 2015.
Propiedades
IUPAC Name |
1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-24-16-5-2-4-14(12-16)19-17(21)18-13-6-8-15(9-7-13)20-10-3-11-25(20,22)23/h2,4-9,12H,3,10-11H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUFKXOERVYWLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3-methoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


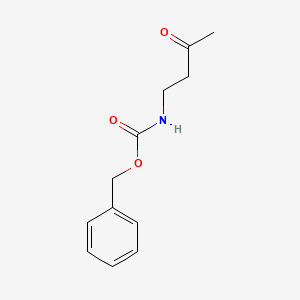


![methyl N-[4-(2,5-dichloropyridine-4-amido)phenyl]carbamate](/img/structure/B2893557.png)
![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2893558.png)
![N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide](/img/structure/B2893563.png)
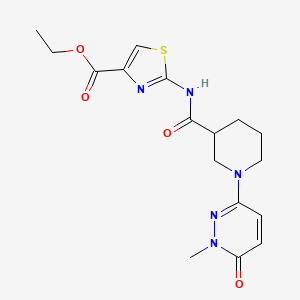

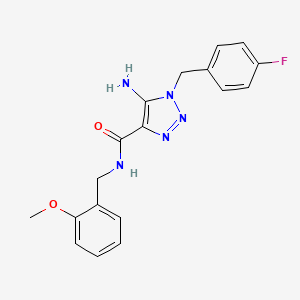
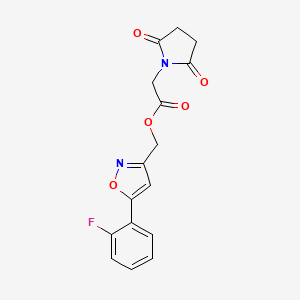
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2893570.png)

